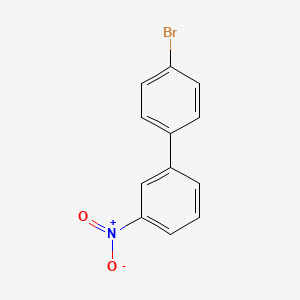

1-(4-Bromophenyl)-3-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

32858-99-4 |

|---|---|

Molecular Formula |

C12H8BrNO2 |

Molecular Weight |

278.10 g/mol |

IUPAC Name |

1-(4-bromophenyl)-3-nitrobenzene |

InChI |

InChI=1S/C12H8BrNO2/c13-11-6-4-9(5-7-11)10-2-1-3-12(8-10)14(15)16/h1-8H |

InChI Key |

FCECNXAQAYNFBV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Quantum Chemical and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Structures

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 1-(4-Bromophenyl)-3-nitrobenzene, DFT calculations, typically using the B3LYP hybrid functional combined with a basis set such as 6-311++G(d,p), are employed to determine the molecule's most stable geometric configuration in the ground state. researchgate.net This process, known as geometry optimization, systematically alters the molecular geometry to find the lowest energy arrangement.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | C-Br | 1.91 |

| C-N | 1.48 | |

| N-O (avg) | 1.23 | |

| C-C (inter-ring) | 1.49 | |

| Bond Angles (°) | C-C-Br | 119.8 |

| C-C-N | 118.5 | |

| O-N-O | 123.7 |

| Dihedral Angle (°) | C-C-C-C (inter-ring) | ~35-45 |

Note: The values presented are representative and derived from typical DFT calculations for similar aromatic compounds.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties and UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. qu.edu.qa This method is instrumental in predicting and interpreting the electronic absorption spectra (UV-Vis) of compounds like this compound. By calculating the energies of vertical electronic transitions from the ground state to various excited states, TD-DFT can simulate the UV-Vis spectrum. researchgate.net

The calculations provide information on the maximum absorption wavelengths (λmax), the strength of the transition (oscillator strength, f), and the nature of the electronic transitions involved (e.g., π → π* or n → π*). These theoretical spectra are often calculated in different solvents using models like the Polarizable Continuum Model (PCM) to account for solvent effects on electronic properties. qu.edu.qa

Table 2: Calculated Electronic Excitation Properties of this compound

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| 4.15 | 299 | 0.45 | HOMO → LUMO (π → π*) |

| 4.62 | 268 | 0.21 | HOMO-1 → LUMO (π → π*) |

Note: These values are illustrative and represent typical TD-DFT (e.g., CAM-B3LYP/6-31+G(d)) results for similar chromophores. qu.edu.qa

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Electron Transfer Characteristics

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties.

For this compound, the HOMO is typically localized on the electron-rich bromophenyl moiety, while the LUMO is concentrated on the electron-deficient nitrophenyl ring. A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited, indicating significant potential for intramolecular charge transfer from the bromophenyl group to the nitrobenzene (B124822) group. libretexts.org

Table 3: Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -2.70 |

| Energy Gap (ΔE) | 4.15 |

Note: Values are representative of DFT/B3LYP calculations.

Natural Bonding Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bonding Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2).

In this compound, NBO analysis reveals significant intramolecular charge transfer (ICT) interactions. researchgate.netnih.gov Key interactions include the delocalization of π electrons from the bromophenyl ring to the antibonding π* orbitals of the nitrobenzene ring. These interactions contribute to the molecule's stability and are fundamental to its electronic properties. The presence of the electron-withdrawing nitro group and the electron-donating bromo group facilitates this ICT process. rsc.org

Table 4: Significant NBO Donor-Acceptor Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| π(C-C) [Bromophenyl] | π*(C-C) [Nitrophenyl] | ~15-20 |

| LP(Br) | σ*(C-C) [Bromophenyl] | ~5-8 |

Note: E(2) values are estimations based on typical NBO analyses of push-pull aromatic systems. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface is colored according to the electrostatic potential: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack.

For this compound, the MEP map would show the most negative potential (red/yellow) localized around the oxygen atoms of the nitro group, making this the primary site for electrophilic interactions. The bromine atom also contributes to a region of negative potential. Conversely, the hydrogen atoms of the phenyl rings and the region around the nitro-substituted ring would exhibit a positive potential (blue), indicating sites for potential nucleophilic attack.

Prediction and Interpretation of Vibrational Spectroscopic Data (FT-IR, FT-Raman)

Computational methods, specifically DFT, can calculate the harmonic vibrational frequencies of a molecule. researchgate.net These theoretical frequencies correspond to the normal modes of vibration and can be used to predict and assign the bands observed in experimental FT-IR and FT-Raman spectra. esisresearch.orgnih.gov Due to the approximations in the calculations, the computed frequencies are often scaled by an empirical factor to achieve better agreement with experimental data. researchgate.net

For this compound, key predicted vibrational modes include the asymmetric and symmetric stretching of the NO₂ group, the C-Br stretching vibration, aromatic C-H stretching, and various ring breathing and deformation modes. The Potential Energy Distribution (PED) is used to provide a detailed assignment of each vibrational mode. nih.gov

Table 5: Selected Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | ~3100-3050 | 3100-3000 |

| NO₂ Asymmetric Stretch | ~1535 | 1550-1520 |

| NO₂ Symmetric Stretch | ~1350 | 1360-1335 esisresearch.org |

| C-C Ring Stretch | ~1600, 1480 | 1610-1580, 1500-1400 |

| C-N Stretch | ~1195 | 1210-1170 |

| C-Br Stretch | ~680 | 700-650 |

Note: Calculated frequencies are typical for DFT/B3LYP methods and are unscaled.

Computational Conformational Analysis and Energy Landscapes

Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) and their relative energies. For this compound, the primary degree of conformational freedom is the rotation around the single bond connecting the two phenyl rings.

By performing a potential energy surface (PES) scan, where the dihedral angle between the rings is systematically varied and the energy is calculated at each step, an energy landscape can be generated. This analysis identifies the most stable conformer (the global energy minimum) and the energy barriers to rotation between different conformations. The lowest energy conformation for biphenyl (B1667301) derivatives is typically a twisted, non-planar structure, which represents a balance between conjugative stabilization (favoring planarity) and steric hindrance between the ortho-hydrogens (favoring a twist). For a related compound, a dihedral angle of 4.97° was observed, indicating a nearly planar structure. elsevier.com

Elucidation of Chemical Reactivity Parameters (e.g., global and local reactivity indices)

Quantum chemical calculations have become an indispensable tool for understanding the reactivity of molecules. By employing methods such as Density Functional Theory (DFT), it is possible to compute a variety of parameters that describe the global and local reactivity of a compound. For this compound, these theoretical investigations provide insights into its electronic structure and how it is likely to behave in chemical reactions.

Global reactivity descriptors are properties that characterize the molecule as a whole. These indices are derived from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more reactive.

From the HOMO and LUMO energies, several global reactivity indices can be calculated, including electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Electronegativity describes the tendency of a molecule to attract electrons. Chemical hardness is a measure of the molecule's resistance to a change in its electron distribution. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. The global electrophilicity index quantifies the ability of a molecule to accept electrons.

In the case of this compound, the presence of the electron-withdrawing nitro group (-NO2) on one phenyl ring and the electron-withdrawing (by induction) and weakly deactivating bromo group (-Br) on the other significantly influences these parameters. The nitro group, in particular, lowers the energy of the LUMO, which is expected to increase the molecule's electrophilicity. Theoretical studies on related polychlorinated biphenyls have shown how halogen substituents affect the global reactivity descriptors. nih.gov Similarly, research on nitroaromatic compounds consistently demonstrates the strong influence of the nitro group on their electronic properties and reactivity. acs.orgmdpi.com

Table 1: Representative Global Reactivity Descriptors

| Parameter | Symbol | Formula | Representative Value |

| HOMO Energy | EHOMO | - | -8.2 eV |

| LUMO Energy | ELUMO | - | -3.5 eV |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 4.7 eV |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 5.85 eV |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.35 eV |

| Global Electrophilicity Index | ω | χ2/(2η) | 7.29 eV |

Note: The values presented in this table are illustrative and are based on typical values for similarly substituted aromatic compounds found in the literature. They serve to provide a qualitative understanding of the reactivity of this compound.

Local reactivity descriptors, on the other hand, provide information about which specific atoms or regions within the molecule are most likely to be involved in a reaction. These indices are crucial for predicting the regioselectivity of chemical reactions. Common local reactivity descriptors include the Fukui functions and the molecular electrostatic potential (MEP).

The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. It helps to identify the most electrophilic and nucleophilic sites. For an electrophilic attack (reaction with a nucleophile), the relevant Fukui function (f+) highlights the sites most susceptible to gaining an electron. For a nucleophilic attack (reaction with an electrophile), the Fukui function (f-) points to the sites most likely to lose an electron.

In this compound, the carbon atoms of the nitro-substituted ring, particularly those ortho and para to the nitro group, are expected to be the most electrophilic sites due to the strong electron-withdrawing nature of the nitro group. The molecular electrostatic potential (MEP) map visually represents the charge distribution in the molecule. Regions of negative potential (typically colored in shades of red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-deficient and prone to nucleophilic attack. For this compound, the MEP would show a significant region of positive potential around the nitro-substituted ring, confirming its electrophilic character. Conversely, the bromine-substituted ring would exhibit a less pronounced effect.

Table 2: Predicted Local Reactivity Sites for this compound

| Type of Attack | Most Probable Reaction Sites | Influencing Group |

| Nucleophilic Attack | Carbon atoms ortho and para to the nitro group | Nitro group (-NO2) |

| Electrophilic Attack | Carbon atoms on the bromo-substituted ring | Bromo group (-Br) |

The theoretical elucidation of these chemical reactivity parameters provides a powerful framework for understanding and predicting the chemical behavior of this compound, guiding its potential applications in synthesis and materials science.

Chemical Reactivity and Transformation Pathways

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. makingmolecules.commsu.edu The introduction of a new electrophile onto one of the benzene (B151609) rings of 1-(4-bromophenyl)-3-nitrobenzene is heavily influenced by the existing substituents.

Reactivity of the Nitro-Substituted Ring : The nitro group is a powerful deactivating group due to its strong electron-withdrawing nature through both inductive and resonance effects. libretexts.orgyoutube.com This significantly reduces the nucleophilicity of the benzene ring it is attached to, making electrophilic substitution on this ring much slower and requiring harsh conditions compared to benzene. youtube.commsu.edu Any substitution that does occur is directed to the meta position relative to the nitro group.

Reactivity of the Bromo-Substituted Ring : The bromine atom is an ortho-, para-directing yet deactivating substituent. pbworks.com Deactivation occurs via its electron-withdrawing inductive effect, while its lone pairs enable it to donate electron density through resonance, directing incoming electrophiles to the ortho and para positions. libretexts.org

Given the two rings, an incoming electrophile will preferentially react with the 4-bromophenyl ring, which is less deactivated than the 3-nitrophenyl ring. The primary products would be the result of substitution at the positions ortho to the bromine atom (positions 3' and 5'), as the para position is blocked by the other phenyl ring.

A common example of EAS is nitration. The nitration of bromobenzene, for instance, yields a mixture of ortho- and para-nitro-bromobenzene, with the para isomer being the major product due to reduced steric hindrance. pbworks.com

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Ring Activity | Directing Effect | Applicable Ring in this compound |

| -NO₂ | Strongly Deactivating | Meta | 3-Nitrophenyl |

| -Br | Weakly Deactivating | Ortho, Para | 4-Bromophenyl |

Nucleophilic Additions and Substitutions on the Compound's Framework

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups. libretexts.orglibretexts.org The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

For SNAr to occur readily, a strong electron-withdrawing group, such as a nitro group, must be positioned ortho or para to the leaving group (in this case, the bromine atom). libretexts.orglibretexts.org In this compound, the nitro group is on a different ring from the bromine atom. Therefore, it does not directly activate the C-Br bond for SNAr in the conventional sense.

However, the nitro-substituted ring itself is highly electron-deficient and can be susceptible to nucleophilic attack. While substitution of the bromine atom is unlikely under standard SNAr conditions, nucleophilic substitution of hydrogen on the nitrophenyl ring can occur, although this is a less common pathway. nih.govresearchgate.net The reactivity towards nucleophiles is significantly lower than in isomers like 1-bromo-4-nitrobenzene, where the nitro group is para to the bromine and can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. echemi.com

Selective Reduction of the Nitro Group to Amine Functionality

The reduction of the nitro group to a primary amine is one of the most important transformations for nitroaromatic compounds, providing access to versatile aniline (B41778) derivatives. jsynthchem.com This reduction can be achieved selectively in the presence of other reducible functional groups, such as halogens, using a variety of reagents. niscpr.res.incommonorganicchemistry.com

For this compound, the goal is to convert the -NO₂ group to an -NH₂ group to form 3-(4-bromophenyl)aniline, while leaving the C-Br bond intact. Catalytic hydrogenation with Raney nickel is often preferred over palladium on carbon (Pd/C) for substrates containing aryl bromides, as Pd/C can sometimes promote dehalogenation. commonorganicchemistry.com Other common methods include the use of metals in acidic media, like iron (Fe) or tin(II) chloride (SnCl₂) in HCl. commonorganicchemistry.com

Table 2: Reagents for the Selective Reduction of Aromatic Nitro Groups

| Reagent System | Conditions | Selectivity Notes | Reference(s) |

| H₂ / Raney Ni | Catalytic hydrogenation | Often used to avoid dehalogenation of aryl bromides/chlorides. | commonorganicchemistry.com |

| Fe / HCl or AcOH | Metal in acidic medium | Mild method, tolerant of many functional groups. | commonorganicchemistry.com |

| SnCl₂ / HCl | Stannous chloride in acid | Mild method, good for sensitive substrates. | commonorganicchemistry.com |

| Zn / AcOH | Metal in acidic medium | Mild reduction, tolerant of other groups. | commonorganicchemistry.com |

| NaBH₄ / Ni(PPh₃)₄ | Sodium borohydride (B1222165) with catalyst | Can reduce nitro groups in the presence of a transition metal complex. | jsynthchem.com |

| Hydrazine glyoxylate (B1226380) / Zn or Mg | Hydrazine derivative with metal | Selective and rapid reduction at room temperature. | niscpr.res.in |

The resulting amine, 3-(4-bromophenyl)aniline, is a valuable intermediate for further synthesis. uni.lu

Cycloaddition Reactions Involving the Compound's Moieties (e.g., [3+2] cycloaddition for related systems)

Cycloaddition reactions are powerful tools for constructing cyclic systems in a single step. cem.com The moieties within this compound can potentially participate in such reactions. The electron-deficient nitrophenyl ring, in particular, can act as a dipolarophile in 1,3-dipolar cycloadditions, such as the [3+2] cycloaddition. sci-rad.com

In a typical [3+2] cycloaddition, a 1,3-dipole (like a nitrone or an azide) reacts with a dipolarophile (like an alkene or alkyne) to form a five-membered ring. wikipedia.org Electron-deficient systems, such as nitroarenes, can serve as the dipolarophile component. For instance, nitrones have been shown to react with nitroalkenes in [3+2] cycloadditions to form isoxazolidine (B1194047) rings. sci-rad.com The reaction of this compound with a suitable 1,3-dipole could lead to the formation of a heterocyclic system fused to the nitrophenyl ring, representing a dearomatization cycloaddition. The regioselectivity of such reactions is generally controlled by the frontier molecular orbitals of the reacting species. wikipedia.orgrsc.org While specific examples involving this compound are not prevalent, the principle has been established for related nitroaromatic systems. researchgate.net

Oxidative Transformations and Their Regioselectivity

While the aromatic rings of this compound are generally stable to oxidation, the molecule itself can act as an oxidant under certain conditions, a characteristic property of nitroarenes. For example, alkaline nitrobenzene (B124822) is used as an oxidant in specific industrial processes, often requiring high temperatures and pressures. acs.org

More recently, photoexcited nitroarenes have been developed as versatile anaerobic oxidants. acs.orgnih.gov Under photoirradiation, nitroarenes can oxidize alcohols to ketones and aldehydes, and amines to imines through a proposed hydrogen atom transfer (HAT) mechanism. nih.govchemrxiv.org Therefore, this compound could potentially be used as a photo-oxidant in organic synthesis.

Oxidation of the compound itself is less common. The aromatic C-H bonds are resistant to oxidation unless activated. The most feasible oxidative transformation involving this scaffold would be the oxidation of the corresponding amine, 3-(4-bromophenyl)aniline, back to the nitro compound. This can be achieved with various oxidizing agents, such as trifluoroperacetic acid or sodium perborate. mdpi.com

Derivatization Strategies Utilizing Reactive Functional Groups

The bromo and nitro functionalities are handles for a wide range of derivatization reactions, making this compound and its derivatives useful building blocks.

Derivatization via the Nitro Group : As discussed, the primary transformation of the nitro group is its reduction to an amine (3-(4-bromophenyl)aniline). This amine is a versatile functional group. It can undergo diazotization followed by Sandmeyer-type reactions to introduce a variety of substituents (e.g., -Cl, -CN, -OH). wikipedia.org The amino group can also be acylated to form amides, which can alter the electronic properties and directing effects of the substituent. For example, converting the -NH₂ group to an -NHCOCH₃ group moderates its activating ability and provides steric bulk, which can be used to control the regioselectivity of subsequent electrophilic substitutions. khanacademy.org

Derivatization via the Bromo Group : The bromine atom is an excellent functional group for participating in transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds. Key examples include:

Suzuki Coupling : Reaction with a boronic acid or ester in the presence of a palladium catalyst to form a new C-C bond, extending the bi-aryl system.

Heck Coupling : Reaction with an alkene under palladium catalysis to form a substituted alkene.

Buchwald-Hartwig Amination : Reaction with an amine in the presence of a palladium catalyst to replace the bromine with a new nitrogen-based group.

These strategies have been used with related brominated aniline compounds to synthesize complex molecules for applications such as organic light-emitting diodes (OLEDs). innospk.com

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for predicting products and optimizing conditions.

Electrophilic Aromatic Substitution : The mechanism involves the initial attack of the aromatic π-system on a strong electrophile (E⁺) to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. msu.eduvanderbilt.edu This is typically the rate-determining step. A subsequent fast deprotonation step restores the aromaticity of the ring. makingmolecules.com The directing effects of the -Br and -NO₂ groups are explained by their ability to stabilize or destabilize this cationic intermediate when the electrophile adds at the ortho, meta, or para positions. libretexts.orgvanderbilt.edu

Nucleophilic Aromatic Substitution (SNAr) : The generally accepted mechanism involves two steps: nucleophilic addition and subsequent elimination. libretexts.org The nucleophile attacks the carbon bearing the leaving group, forming a negatively charged Meisenheimer complex. libretexts.org The negative charge is delocalized across the ring and is stabilized by electron-withdrawing groups. In the second step, the leaving group is expelled, and aromaticity is restored. Recent studies suggest a more complex mechanism where nucleophilic addition to a C-H bond may occur first, followed by conversion to the final product. nih.govresearchgate.net

Nitro Group Reduction : The reduction of a nitro group to an amine is a multi-step process that proceeds through several intermediates, including nitroso (-NO) and hydroxylamine (B1172632) (-NHOH) species. The exact mechanism can vary depending on the reducing agent and the reaction conditions (e.g., pH).

[3+2] Cycloaddition : These reactions are typically concerted, pericyclic processes. wikipedia.org The regiochemistry and stereochemistry can be rationalized using frontier molecular orbital (FMO) theory, which considers the interactions between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other. wikipedia.org

Advanced Materials Science Applications

Non-Linear Optical (NLO) Properties and Potential for Optoelectronic Devices

Non-linear optical (NLO) phenomena occur when materials interact with intense electromagnetic fields, such as those from lasers, leading to a response that is not linearly proportional to the strength of the field. Molecules with large hyperpolarizability values are essential for applications in optoelectronics, including frequency conversion, optical switching, and data storage. The NLO response in organic molecules like 1-(4-Bromophenyl)-3-nitrobenzene is primarily governed by intramolecular charge transfer (ICT) from an electron-rich segment to an electron-deficient one through a π-conjugated system.

In this compound, the nitro group acts as a strong electron acceptor, while the bromophenyl group functions as the donor. The biphenyl (B1667301) linkage serves as the π-bridge facilitating this charge transfer. The presence of these groups is expected to induce a significant dipole moment and enhance the molecular hyperpolarizability (β), a key parameter for second-order NLO activity, and the second hyperpolarizability (γ) for third-order effects.

While direct experimental NLO data for this compound is not extensively documented in publicly available literature, the properties can be inferred from studies on analogous compounds. For instance, pyrazoline derivatives containing nitrophenyl groups have been shown to exhibit substantial NLO responses. nih.gov Theoretical studies on similar donor-acceptor systems using Density Functional Theory (DFT) consistently predict notable hyperpolarizability values, suggesting their potential as NLO materials. nih.gov The efficiency of the NLO response is critically dependent on the degree of charge transfer and the planarity of the molecule, which affects the π-electron delocalization.

Below is a table of NLO properties for compounds with similar structural motifs, providing a comparative context for the potential of this compound.

| Compound Name | NLO Property | Reported Value/Finding | Reference |

| (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone Derivatives | First Hyperpolarizability (β₀) | 5.21 × 10⁻³⁰ to 7.26 × 10⁻³⁰ esu | nih.gov |

| 3-(1,1-dicyanoethenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | NLO Properties | Suggested to have NLO properties influenced by nano-crystal size. | nih.gov |

This table presents data for related compounds to illustrate the NLO potential of the structural scaffold.

Exploration of Photophysical Properties: Absorption and Emission Characteristics

The photophysical properties of a compound, specifically its absorption and emission of light, are determined by its electronic structure. For this compound, the UV-Visible absorption spectrum is expected to be dominated by π-π* transitions within the aromatic rings and an intramolecular charge transfer (ICT) band. This ICT transition, from the highest occupied molecular orbital (HOMO), likely localized on the bromophenyl ring, to the lowest unoccupied molecular orbital (LUMO), centered on the nitrophenyl ring, is responsible for the absorption of light at longer wavelengths.

Computational studies on nitrobenzene (B124822) derivatives confirm that the presence of an electron-withdrawing nitro group significantly influences the electronic properties and is key to the charge transfer characteristics. researchgate.netunpatti.ac.id The absorption maximum for related aromatic ketones featuring a nitrophenyl group has been observed in the range of 320-380 nm.

Regarding emission properties, many nitroaromatic compounds are known to be weakly or non-emissive. The strong electron-withdrawing nature of the nitro group often promotes non-radiative decay pathways, such as intersystem crossing from the singlet excited state to a triplet state, which can quench fluorescence. This photo-inhibition effect has been observed in related imine derivatives containing a nitro group, where the expected photo-reactivity was suppressed.

The table below summarizes key photophysical data from a related compound to provide context.

| Compound Feature | Photophysical Characteristic | Observation |

| Nitro Group in N-[(E)-(4-bromophenyl)methylidene]-4-nitroaniline | Photo-reactivity | The presence of the strong electron-withdrawing nitro group inhibited the photo-reactivity of the compound. |

| Nitrobenzene Derivatives | Electronic Structure | The electron-withdrawing nitro group provides resistance to certain chemical and biological attacks. researchgate.net |

This table illustrates the typical influence of the nitro group on the photophysical behavior of aromatic compounds.

Fabrication of Functional Materials Incorporating the Compound's Scaffold

The this compound scaffold holds potential for integration into a variety of functional materials, primarily due to its D-π-A structure, which is desirable for electronic and photonic applications. The bromine atom provides a reactive site for further chemical modification, enabling the incorporation of this chromophore into larger systems such as polymers or dendrimers.

One common strategy for fabricating functional materials is to create guest-host systems. In this approach, the NLO-active molecule (the guest), such as this compound, is dispersed within a transparent polymer matrix (the host). This method allows for the creation of processable films with significant NLO activity, although challenges such as guest aggregation and orientational relaxation must be managed.

A more robust approach involves chemically bonding the chromophore to a polymer backbone, either as a side chain or as part of the main chain. For example, the this compound unit could be functionalized to contain a polymerizable group (like a vinyl or acrylate (B77674) moiety) and then copolymerized with other monomers. This covalent attachment prevents phase separation and can lead to materials with high and stable NLO coefficients, suitable for creating durable optoelectronic devices. The synthesis of related N-phenylpiperidine compounds, which can be building blocks for more complex structures, highlights the chemical pathways available for creating such materials. google.com

Structure-Property Relationships in Advanced Materials Development

The relationship between a molecule's three-dimensional structure and its macroscopic properties is a central theme in materials science. For this compound and related materials, several structural factors are critical in determining their ultimate performance in advanced applications.

Catalytic Applications and Roles

Investigation of the Compound as a Ligand in Metal-Catalyzed Organic Reactions

No studies have been identified where 1-(4-Bromophenyl)-3-nitrobenzene is utilized as a ligand for any metal-catalyzed organic reactions. The structural features of the molecule, containing a bromo and a nitro group on different phenyl rings, could theoretically allow for coordination with a metal center, but no such application has been reported.

Utilization of the Compound as a Precursor for Catalytically Active Species

There is no available research describing the use of this compound as a starting material or precursor for the synthesis of catalytically active species. For instance, the reduction of the nitro group to an amine or the transformation of the bromo group via cross-coupling reactions to create more complex ligands or catalyst supports has not been documented for this specific isomer.

Evaluation of Catalytic Efficiency and Selectivity in Model Reactions

As there are no reports of this compound being used in a catalytic capacity, no data exists on its efficiency or selectivity in any model chemical reactions.

Recyclability and Stability Studies of Catalytic Systems

Similarly, the absence of any catalytic system involving this compound means that no studies on its recyclability or stability have been conducted or published.

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Protocols

The classical synthesis of unsymmetrical biaryls like 1-(4-Bromophenyl)-3-nitrobenzene often relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. While effective, these methods can sometimes be hindered by harsh reaction conditions, the need for expensive catalysts and ligands, and the generation of metallic waste. Future research will likely focus on developing more sustainable and efficient synthetic protocols.

One promising avenue is the exploration of organocatalysis for the synthesis of nitro-substituted biaryls. Organocatalysts, which are small organic molecules, offer a metal-free alternative that can lead to milder reaction conditions and reduced environmental impact. The development of chiral organocatalysts could also open the door to the enantioselective synthesis of atropisomeric biaryls derived from this compound.

Furthermore, advancements in flow chemistry could offer significant advantages for the synthesis of this compound. Continuous flow reactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

| Synthetic Protocol | Potential Advantages |

| Organocatalysis | Metal-free, milder conditions, potential for enantioselectivity |

| Flow Chemistry | Precise reaction control, improved safety and scalability, higher yields |

| One-pot Syntheses | Reduced steps, increased efficiency, less waste |

Integration into Advanced Computational Design Platforms for Predictive Chemistry

The field of chemistry is being revolutionized by the integration of computational tools, particularly machine learning and artificial intelligence. For a molecule like this compound, these technologies hold immense potential for predicting its behavior and guiding the synthesis of its derivatives.

Predictive modeling of reaction outcomes is a key area of future research. By training machine learning algorithms on large datasets of chemical reactions, it is becoming increasingly possible to predict the yield and selectivity of a given reaction for a specific set of reactants and conditions. This could be applied to optimize the synthesis of this compound and to predict the most effective conditions for its subsequent transformations.

Furthermore, in silico design of novel derivatives with desired properties is a rapidly advancing field. Computational platforms can be used to screen virtual libraries of compounds derived from this compound for specific applications. For example, by calculating properties such as electronic structure, molecular orbitals, and intermolecular interactions, it may be possible to identify derivatives with promising characteristics for use in organic electronics or as pharmaceutical intermediates. Density Functional Theory (DFT) calculations can provide valuable insights into the electronic properties and reactivity of these molecules.

The development of quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models for derivatives of this compound could also accelerate the discovery of new functional materials. These models correlate the structural features of molecules with their biological activity or physical properties, allowing for the rational design of new compounds with enhanced performance.

Exploration of the Compound's Role in Emerging Fields of Chemical Science

The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of molecules with applications in several emerging fields of chemical science.

One such area is the development of chiral materials . The restricted rotation around the biaryl bond can lead to atropisomerism, where the molecule is chiral despite the absence of a stereocenter. By strategically modifying the substituents, it may be possible to synthesize stable, optically active derivatives of this compound. These chiral biaryls could find applications as chiral ligands in asymmetric catalysis, as components of chiral liquid crystals, or in chiral recognition and separation technologies.

The compound could also serve as a precursor for nonlinear optical (NLO) materials . Molecules with a strong donor-acceptor character across the biaryl system can exhibit large second-order NLO responses. The nitro group acts as a strong electron-withdrawing group, and the bromo-substituted phenyl ring can be functionalized with electron-donating groups to create a "push-pull" electronic structure conducive to NLO activity.

Furthermore, this compound and its derivatives could be explored as building blocks for metal-organic frameworks (MOFs) . The bromo and nitro functionalities can be converted into coordinating groups, such as carboxylates or pyridyls, which can then be used to construct porous, crystalline frameworks with applications in gas storage, separation, and catalysis. The inherent asymmetry of the linker could lead to the formation of MOFs with interesting topologies and properties.

Finally, derivatives of this compound could be investigated as chemical sensors . By incorporating fluorogenic or chromogenic moieties, it may be possible to design sensors that exhibit a detectable response upon binding to specific analytes. The biphenyl (B1667301) scaffold provides a rigid platform for the precise positioning of recognition sites and signaling units.

Investigation of Reaction Dynamics and Real-Time Mechanistic Studies

A deeper understanding of the mechanisms by which this compound is formed and undergoes further reactions is crucial for optimizing synthetic protocols and controlling product outcomes. Future research in this area will likely involve the use of advanced spectroscopic techniques to probe reaction intermediates and transition states in real-time.

Femtosecond transient absorption spectroscopy , for example, can be used to study the ultrafast dynamics of photochemical and photophysical processes. For nitroaromatic compounds, this technique can provide insights into excited-state lifetimes, intersystem crossing, and the formation of transient species on the femtosecond to microsecond timescale. nih.govnih.govacs.orgbris.ac.ukacs.org Such studies on this compound could elucidate the initial steps of its photochemical reactions.

For its synthesis via cross-coupling reactions, in-situ spectroscopic techniques such as ReactIR (Fourier-transform infrared spectroscopy) and process mass spectrometry can be employed to monitor the concentration of reactants, intermediates, and products throughout the course of the reaction. This real-time data can provide valuable information about the reaction kinetics and help to identify rate-determining steps and potential side reactions.

Computational mechanistic studies , often in conjunction with experimental data, will continue to play a vital role. DFT calculations can be used to map out the potential energy surface of a reaction, identify the structures of transition states, and calculate activation energies. This can provide a detailed, atomistic-level understanding of the reaction mechanism, including the role of the catalyst, ligands, and solvent. For Suzuki-Miyaura coupling reactions, these studies can help to elucidate the intricacies of the oxidative addition, transmetalation, and reductive elimination steps.

| Technique | Information Gained |

| Femtosecond Transient Absorption Spectroscopy | Ultrafast dynamics of photochemical processes |

| In-situ Spectroscopy (ReactIR, Mass Spec) | Real-time monitoring of reaction progress and kinetics |

| Computational Mechanistic Studies (DFT) | Potential energy surfaces, transition state structures, activation energies |

Design and Synthesis of Architecturally Complex Analogues for Specific Material Properties

Building upon the fundamental understanding gained from the aforementioned research areas, a significant future direction will be the rational design and synthesis of architecturally complex analogues of this compound with tailored properties for specific applications.

The synthesis of macrocycles and catenanes incorporating the this compound unit could lead to novel host-guest systems with unique recognition properties. The rigid, angled nature of the biphenyl unit can be exploited to create well-defined cavities and binding pockets.

Another exciting possibility is the use of this compound as a building block for the construction of dendrimers . Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. By functionalizing the bromo and nitro groups, this compound could be used as a branching unit to create dendrimers with unique photophysical or catalytic properties. tcichemicals.comnih.govnih.gov

The development of conjugated polymers incorporating the this compound moiety could lead to new materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of the polymer could be tuned by modifying the substituents on the biphenyl core.

Finally, the synthesis of atropisomeric ligands for asymmetric catalysis represents a high-value application. By resolving the enantiomers of a suitably functionalized derivative of this compound, it may be possible to develop new classes of chiral ligands that can induce high levels of stereoselectivity in a variety of chemical transformations.

Q & A

Q. Basic

- 1H NMR : Olefinic protons in E/Z isomers show distinct splitting patterns (e.g., δ 7.2–8.1 ppm for nitro and bromophenyl groups). For styryl analogs, Z/E ratios are determined via integration of olefinic peaks .

- IR spectroscopy : Strong absorption at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1350 cm⁻¹ (C-Br stretch).

- Mass spectrometry : Molecular ion peaks (e.g., m/z ~277 for [M]+) confirm molecular weight.

How do competing reaction pathways affect the regioselectivity of nitration in bromophenyl-substituted benzene derivatives?

Advanced

The bromine substituent directs nitration to the meta position due to its electron-withdrawing nature, while steric hindrance from the bulky bromophenyl group can shift selectivity. Computational modeling (e.g., DFT) predicts activation energies for competing pathways. For example, in 1-(4-Bromophenyl) derivatives, nitration at the 3-position is favored, but competing ortho/para products may form under kinetic control .

What challenges arise in crystallizing this compound, and how can hydrogen bonding interactions be analyzed using graph set analysis?

Advanced

Crystallization challenges include:

- Polymorphism : Multiple packing arrangements due to nitro and bromine substituents.

- Twinned crystals : Resolved using SHELXL refinement .

Hydrogen bonding patterns are analyzed via graph set theory (e.g., Etter’s rules): - Descriptors : Chains (C), rings (R), or self-assembled motifs.

- Directionality : Nitro groups often act as acceptors, while aromatic C-H bonds serve as donors .

How can contradictions in reported yield data for similar compounds inform experimental design for synthesizing this compound?

Advanced

Discrepancies in yields (e.g., 39–98% for styryl analogs) highlight variables like:

- Purity of reagents : Impurities in bromophenyl precursors reduce coupling efficiency.

- Oxygen sensitivity : Degradation under aerobic conditions lowers yields.

- Workup protocols : Rapid quenching improves Z/E isomer retention .

Replicating high-yield protocols (e.g., inert atmosphere, purified solvents) mitigates these issues.

What role does this compound play in the development of supramolecular architectures, particularly through halogen bonding?

Advanced

The bromine atom acts as a halogen bond donor, interacting with electron-rich groups (e.g., nitro oxygen). This facilitates:

- Cocrystal formation : With complementary acceptors like pyridines.

- Directional assembly : Br···O/N interactions guide 2D or 3D network formation.

Such interactions are critical for designing functional materials (e.g., MOFs) .

What are the common purification techniques for this compound, and how does solubility impact method selection?

Q. Basic

- Recrystallization : Use ethanol/water mixtures (solubility ~5 mg/mL at 25°C).

- Column chromatography : Silica gel with hexane/ethyl acetate (4:1) eluent.

- Sublimation : For high-purity crystals under reduced pressure.

Solubility in polar aprotic solvents (e.g., DMF) aids large-scale purification .

How can computational methods predict the reactivity of this compound in electrophilic substitution reactions?

Advanced

Density Functional Theory (DFT) calculates:

- Electrostatic potential maps : Identify electron-deficient sites (e.g., meta to nitro).

- Transition state energies : Compare bromine vs. nitro directing effects.

For example, nitration at the 5-position (relative to bromine) is predicted to be most favorable .

What safety precautions are necessary when handling this compound, given its structural features?

Q. Basic

- Toxicity : Acute toxicity (oral LD50 ~300 mg/kg in rodents) mandates PPE (gloves, goggles).

- Environmental hazard : Bromine release requires neutralization before disposal.

- Storage : Inert atmosphere to prevent decomposition .

How does the electronic nature of substituents influence the photophysical properties of this compound derivatives?

Q. Advanced

- Nitro group : Strong electron-withdrawing effect redshifts UV-Vis absorption (λmax ~320 nm).

- Bromine : Heavy atom effect enhances intersystem crossing, increasing phosphorescence quantum yield.

These properties are exploited in optoelectronic materials (e.g., OLEDs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.